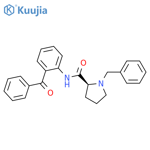

- Palladium-catalyzed asymmetric decarboxylative allylation of azlactone enol carbonates: Fast access to enantioenriched α-allyl quaternary amino acids, European Journal of Organic Chemistry, 2019, 2019(4), 732-741

Cas no 96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid)

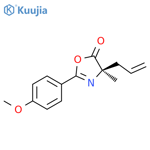

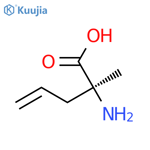

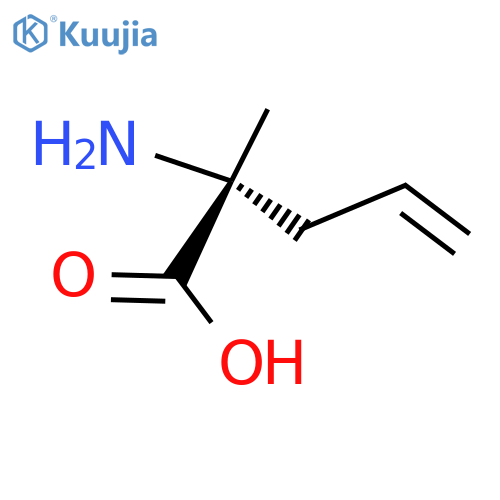

96886-56-5 structure

상품 이름:(2R)-2-amino-2-methyl-pent-4-enoic acid

(2R)-2-amino-2-methyl-pent-4-enoic acid 화학적 및 물리적 성질

이름 및 식별자

-

- (R)-2-Amino-2-methylpent-4-enoic acid

- L-alpha-Allylalanine

- (2R)-2-amino-2-methylpent-4-enoic acid

- (R)-(+)-α-Allylalanine

- (R)-2-(2'-propylenyl) alanine

- (R)-2-amino-2-methyl-4-pentenoic acid

- 4-Pentenoic acid, 2-amino-2-methyl-, (2R)-

- alpha-methyl-D-Allylglycine

- H-alpha-All-L-Ala-OH

- (S)-2-Amino-2-methyl-4-pentenoic acid

- A-ALLYL-D-ALA

- AmbotzHAA5240

- D-A-ALLYLALANINE

- H-A-ALL-D-ALA-OH

- (2R)-2-Amino-2-methyl-4-pentenoic acid (ACI)

- 4-Pentenoic acid, 2-amino-2-methyl-, (R)- (ZCI)

- (2R)-2-Azaniumyl-2-methylpent-4-enoate

- (R)-α-Allylalanine

- (2R)-2-amino-2-methyl-pent-4-enoic acid

- PS-12444

- AB04108

- AC-060

- (R)-(+)-

- CS-0089885

- (R)-a-Allylalanine (H-D-aMeGly(All)-OH)

- MFCD00153479

- A-Allylalanine

- SCHEMBL371079

- ALPHA-ALLYL-D-ALA

- (r)-alpha-allylalanine

- 96886-56-5

- (R)-(+)-alpha-Allylalanine, >=98.0% (HPLC)

- DTXSID00441959

- A-ALLYL-L-ALA

- AKOS016843850

- LT0126

- A inverted exclamation mark-Allyl-D-Ala

-

- MDL: MFCD00153479

- 인치: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1

- InChIKey: QMBTZYHBJFPEJB-ZCFIWIBFSA-N

- 미소: O=C([C@@](C)(CC=C)N)O

계산된 속성

- 정밀분자량: 147.09000

- 동위원소 질량: 129.078978594g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 3

- 복잡도: 133

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 63.3Ų

- 소수점 매개변수 계산 참조값(XlogP): -2.1

실험적 성질

- 색과 성상: No data avaiable

- 밀도: 1.1±0.1 g/cm3

- 융해점: No data available

- 비등점: 226.2±33.0 °C at 760 mmHg

- 플래시 포인트: 90.6±25.4 °C

- 굴절률: 1.484

- PSA: 72.55000

- LogP: 1.00050

- 증기압: 0.0±0.9 mmHg at 25°C

(2R)-2-amino-2-methyl-pent-4-enoic acid 보안 정보

-

기호:

- 신호어:Warning

- 피해 선언: H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: 26

-

위험물 표지:

- 저장 조건:2-8°C

(2R)-2-amino-2-methyl-pent-4-enoic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0993621-1g |

(R)-2-Amino-2-methylpent-4-enoic acid |

96886-56-5 | 95% | 1g |

$900 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0415-500MG |

(2R)-2-amino-2-methyl-pent-4-enoic acid |

96886-56-5 | 95% | 500MG |

¥ 2,204.00 | 2023-03-16 | |

| abcr | AB259179-1 g |

(R)-a-Allylalanine (>98%, >98%ee) (H-D-aMeGly(All)-OH); . |

96886-56-5 | 1g |

€892.00 | 2023-06-22 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R849782-250mg |

(R)-2-(2'-propylenyl)alanine |

96886-56-5 | >97% | 250mg |

1,188.00 | 2021-05-17 | |

| Chemenu | CM100705-1g |

(R)-2-amino-2-methylpent-4-enoic acid |

96886-56-5 | 95% | 1g |

$469 | 2021-06-09 | |

| Cooke Chemical | S396879-100mg |

(R)-(+)-α-Allylalanine |

96886-56-5 | ≥98.0%(HPLC) | 100mg |

RMB 990.17 | 2025-02-21 | |

| TRC | A014933-250mg |

a-Me-D-Gly(Allyl)-OH |

96886-56-5 | 250mg |

$ 645.00 | 2022-06-08 | ||

| eNovation Chemicals LLC | Y1044305-100mg |

(R)-2-Amino-2-methylpent-4-enoic acid |

96886-56-5 | 95% | 100mg |

$80 | 2024-06-07 | |

| abcr | AB259179-1g |

(R)-a-Allylalanine (H-D-aMeGly(All)-OH); . |

96886-56-5 | 1g |

€842.20 | 2025-03-19 | ||

| eNovation Chemicals LLC | Y0993621-1g |

(R)-2-amino-2-methylpent-4-enoic acid |

96886-56-5 | 95% | 1g |

$300 | 2025-02-19 |

(2R)-2-amino-2-methyl-pent-4-enoic acid 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 12 h, 100 °C

1.2 Reagents: Amberlite IR 120

1.2 Reagents: Amberlite IR 120

참조

합성회로 2

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt

1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux

1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux

참조

- Regiodivergent Enantioselective γ-Additions of Oxazolones to 2,3-Butadienoates Catalyzed by Phosphines: Synthesis of α,α-Disubstituted α-Amino Acids and N,O-Acetal Derivatives, Journal of the American Chemical Society, 2016, 138(1), 265-271

합성회로 3

반응 조건

1.1 Reagents: 1,4-Dicyclohexyl 2,3-dihydroxy- (2R,3R)butanedioate , Tetrachlorobis(tetrahydrofuran)titanium Solvents: Tetrahydrofuran

1.2 Reagents: Lithium diisopropylamide

1.3 -

1.2 Reagents: Lithium diisopropylamide

1.3 -

참조

- Study of a new asymmetric synthesis of α-amino acids, Gaodeng Xuexiao Huaxue Xuebao, 2001, 22(10), 124-129

합성회로 4

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene

참조

- Chiral salen-metal complexes as novel catalysts for the asymmetric synthesis of α-amino acids under phase transfer catalysis conditions, Tetrahedron, 2001, 57(13), 2491-2498

합성회로 5

반응 조건

참조

- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923

합성회로 6

반응 조건

참조

- Product subclass 7: 2-aminoalkanoic acids (α-amino acids), Science of Synthesis, 2006, , 385-482

합성회로 7

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water

참조

- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine, Journal of the Chemical Society, 1988, (1988), 305-12

합성회로 8

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene

1.2 Reagents: Silica

1.2 Reagents: Silica

참조

- The influence of imine structure, catalyst structure and reaction conditions on the enantioselectivity of the alkylation of alanine methyl ester imines catalyzed by Cu(ch-salen), Tetrahedron Letters, 2001, 42(45), 8093-8096

합성회로 9

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 9 h, 20 - 25 °C

1.2 Reagents: Acetic acid

1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water

1.2 Reagents: Acetic acid

1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water

참조

- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965

합성회로 10

반응 조건

참조

- Enantiospecific alkylations of alanine, Journal of the Chemical Society, 1998, (1998), 257-264

합성회로 11

반응 조건

참조

- Stereoselective synthesis of α-alkyl α-amino acids. Alkylation of 3-substituted 5H,10bH-oxazolo[3,2-c][1,3]benzoxazine-2(3H),5-diones, Journal of Organic Chemistry, 1990, 55(20), 5437-9

합성회로 12

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

참조

- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804

합성회로 13

반응 조건

1.1 Reagents: Hydrochloric acid , Water Solvents: Water

참조

- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde, Journal of the Chemical Society, 1985, (1985), 171-2

합성회로 14

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol Solvents: Toluene

1.2 -

1.2 -

참조

- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048

합성회로 15

반응 조건

참조

- Asymmetric synthesis of α-substituted D-amino acids via alkylation of glycine and alanine in chiral nickel(II) complexes, Khimicheskii Zhurnal Armenii, 1996, 49(1-3), 75-82

합성회로 16

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: Copper, [[2,2′-[[(1R)-1-[[(phenylmethyl)thio]methyl]-1,2-ethanediyl]bis[(nitrilo… Solvents: Toluene ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

참조

- New chiral CuII salen complexes as catalysts for asymmetric synthesis of α-substituted α-amino acids under phase-transfer catalysis conditions, Hayastani Kimiakan Handes, 2005, 58(3), 65-73

합성회로 17

반응 조건

1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt

1.2 Reagents: Ammonia Solvents: Water ; rt

1.2 Reagents: Ammonia Solvents: Water ; rt

참조

- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536

합성회로 18

반응 조건

참조

- Enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids. Isosteres of asparagine, Tetrahedron, 1999, 55(34), 10413-10424

(2R)-2-amino-2-methyl-pent-4-enoic acid Raw materials

- [N(E)]-N-(Phenylmethylene)-L-alanine 1-methylethyl ester

- L-Alanine, N-[(4-chlorophenyl)methylene]-, methyl ester

- Alanine, N-(phenylmethylene)-, 1-methylethyl ester

- (2S,4R)-3-Benzoyl-2-(1,1-dimethylethyl)-4-methyl-4-(2-propen-1-yl)-5-oxazolidinone

- L-Alanine, N-[(2-hydroxyphenyl)methylene]-, phenylmethyl ester

- 5(4H)-Oxazolone, 2-(4-methoxyphenyl)-4-methyl-4-(2-propen-1-yl)-, (4R)-

(2R)-2-amino-2-methyl-pent-4-enoic acid Preparation Products

(2R)-2-amino-2-methyl-pent-4-enoic acid 관련 문헌

-

Francisco Alonso,Stephen G. Davies,Almut S. Elend,Michael A. Leech,Paul M. Roberts,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2009 7 527

96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid) 관련 제품

- 64298-91-5(4-Pentenoic acid,2-amino-2-methyl-)

- 79101-83-0(Methyl 2-amino-5-chloro-3-methylbenzoate)

- 2137451-53-5(6'-methyl-5,6-dihydro-4H-spirofuro2,3-cpyridine-7,4'-oxane)

- 1506144-62-2(1-(4-methyl-1,3-thiazol-5-yl)cyclopentan-1-amine)

- 1806621-91-9(Ethyl 2-(3-bromopropyl)-6-(trifluoromethylthio)benzoate)

- 1807128-75-1(6-Cyano-2-(difluoromethyl)-4-nitro-3-(trifluoromethyl)pyridine)

- 91341-98-9(2-amino-3-(4-methylphenyl)propanoic Acid Hydrochloride)

- 1020933-69-0(4-(3,5-Dimethylpiperidin-1-yl)benzoic acid)

- 1396856-58-8(7-bromo-4-(2-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one)

- 2309461-66-1(2-{[6-(4-bromo-1-methyl-1H-imidazol-2-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:96886-56-5)(2R)-2-amino-2-methyl-pent-4-enoic acid

순결:99%

재다:1g

가격 ($):236.0